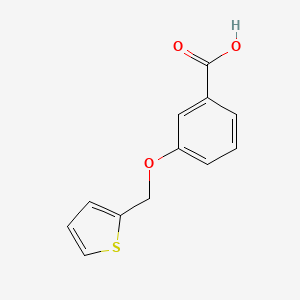
N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N5OS2 and its molecular weight is 371.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide serves as a precursor or plays a pivotal role in the synthesis of heterocyclic compounds. These compounds include thiophenes, thiazoles, pyrazoles, pyridines, pyrimidines, and coumarins, which are synthesized through reactions characterized by regioselective attacks, cyclizations, and condensation reactions. Such synthetic pathways are valuable for the development of novel compounds with potential applications in pharmaceuticals and material science. The synthetic versatility of these compounds, often involving one-pot reactions under mild conditions, significantly contributes to the diversity and efficiency of heterocyclic compound synthesis (Shams et al., 2010).
Antitumor Activity
Several studies have focused on evaluating the antitumor activities of derivatives of this compound. These compounds have been screened in vitro for their antiproliferative activity against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. Some derivatives demonstrated high inhibitory effects, highlighting their potential as candidates for further investigation in cancer treatment. This area of research leverages the structural features of the compounds to explore their mechanism of action and efficacy against cancer cells, opening avenues for the development of new anticancer agents (Albratty et al., 2017).
Antimicrobial Evaluation
Research has also been conducted on the antimicrobial properties of compounds derived from this compound. These studies aim to synthesize new heterocyclic compounds that incorporate sulfamoyl moieties and evaluate their in vitro antibacterial and antifungal activities. Such compounds have shown promising results against a range of microbial species, suggesting their potential as new antimicrobial agents. The exploration of their antimicrobial efficacy helps in identifying novel therapeutics to combat resistant bacterial and fungal strains (Darwish et al., 2014).
Coordination Chemistry and Antioxidant Activity
Studies on pyrazole-acetamide derivatives, including those related to this compound, have extended to coordination chemistry, examining the self-assembly processes and antioxidant activity of coordination complexes. These complexes have been characterized and evaluated for their in vitro antioxidant potential using various assays. This research contributes to the understanding of the structural and functional versatility of such compounds in coordination chemistry and their potential antioxidant benefits, which are critical in mitigating oxidative stress-related diseases (Chkirate et al., 2019).
特性
IUPAC Name |
N-(2-cyanophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c18-11-13-3-1-2-4-14(13)21-15(23)12-25-17-16(19-5-6-20-17)22-7-9-24-10-8-22/h1-6H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJUZZZZVBNERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
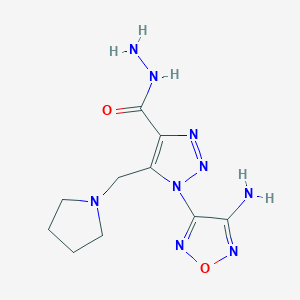
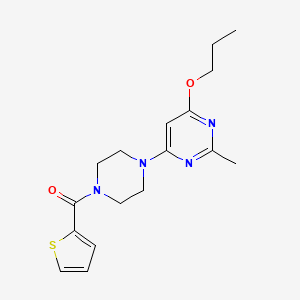
![3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2783681.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2783682.png)

![N-benzyl-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2783686.png)

![(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2783691.png)
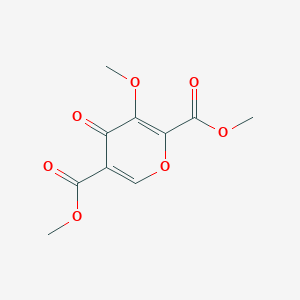
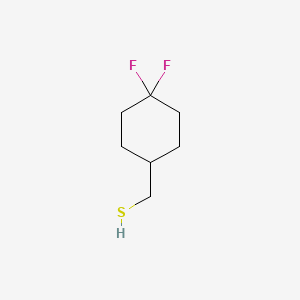


![(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2783696.png)
